molecular formula C22H21FN4OS B2516275 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-29-3

5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2516275
CAS RN: 887220-29-3
M. Wt: 408.5
InChI Key: FDKPNIWKIWHETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex molecule that appears to be a derivative of thiazolo[3,2-b][1,2,4]triazol-6-ol with additional substituents including a 3,4-dihydroisoquinolin-2(1H)-yl group and a 4-fluorophenylmethyl moiety. This structure suggests potential biological activity, possibly in the realm of antimicrobial or anticancer properties, as indicated by the related structures and activities discussed in the provided papers.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline derivatives involves the reaction of thiourea with chloroacetyl compounds, followed by various treatments to yield Schiff bases, thiazolo-s-triazines, and other fused thiazolopyrimidines . Similarly, the synthesis of 1,2,4-triazolo isoquinoline derivatives has been achieved through a multi-step process starting from phenylethan-1-ol derivatives, with a key step involving a 1,3-dipolar cycloaddition . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectral data, including IR, 1H-NMR, and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule. The presence of a triazol ring fused to a thiazole and an isoquinoline moiety suggests a complex three-dimensional structure that could be crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the formation of Schiff bases and the ability to undergo cycloaddition reactions . The presence of multiple reactive sites, such as the thiazol and triazol rings, allows for a variety of chemical transformations that can be utilized to further modify the compound or to synthesize analogs with potentially different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic systems, heteroatoms, and potential hydrogen bond donors and acceptors can affect solubility, stability, and reactivity. These properties are essential for the compound's behavior in biological systems and can be tailored through synthetic modifications to enhance desired characteristics, such as increased potency or reduced toxicity .

Relevant Case Studies

Case studies involving similar compounds have demonstrated a range of biological activities. For example, tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline derivatives have shown cytotoxic effects against various cancer cell lines, with some inducing cell cycle arrest and apoptotic induction in breast carcinoma cells . These findings suggest that the compound could also exhibit significant biological activity, warranting further investigation into its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound is related to a broader class of 1,2,4-triazole derivatives, which have been extensively studied for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have shown good to moderate activities against various microorganisms, indicating the potential of such compounds, including the one , in antimicrobial research (Bektaş et al., 2007).

Heterocyclic Synthesis

The structural complexity of the compound allows for the exploration of heterocyclic chemistry, particularly in the synthesis of compounds with potential biological activities. Research in this area includes the synthesis of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline derivatives with antimicrobial activity, showcasing the importance of such structural frameworks in medicinal chemistry (Abdel-Mohsen, 2003).

Pathways in Synthesis

Investigations into the synthetic pathways of similar compounds, such as substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines, offer insights into the chemical synthesis and potential modifications of the compound , which could enhance its biological activities or physicochemical properties (Glushkov et al., 2000).

Antimicrobial and Docking Studies

Further studies on chalcones incorporating the isoquinoline moiety, similar to the compound of interest, have revealed not only antimicrobial properties but also insights from docking studies that help understand the molecular interactions at play, providing a basis for the design of more potent derivatives (Mukhtar et al., 2022).

Neurokinin-1 Receptor Antagonism

The compound is structurally related to molecules that have been evaluated for their potential in acting as neurokinin-1 receptor antagonists, with implications for their use in treating conditions like depression and emesis. Such studies underline the diverse biological activities that compounds with complex heterocyclic structures can possess (Harrison et al., 2001).

Novel Antibacterial Quinolones

The structural features of the compound also bear resemblance to novel antibacterial quinolones, which have been designed to combat both Gram-positive and Gram-negative bacteria, highlighting the potential of such compounds in addressing antibiotic resistance (Kuramoto et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. It is not intended for human or veterinary use and is for research use only.

Future Directions

The compound and its derivatives could be further investigated for their potential applications, especially in the field of antibacterial agents . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4OS/c1-2-18-24-22-27(25-18)21(28)20(29-22)19(15-7-9-17(23)10-8-15)26-12-11-14-5-3-4-6-16(14)13-26/h3-10,19,28H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKPNIWKIWHETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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